molecular formula C18H20N2O4S B2700625 methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate CAS No. 2380195-55-9

methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate

Cat. No.: B2700625
CAS No.: 2380195-55-9
M. Wt: 360.43
InChI Key: HJOQUFJJPRXJBP-LFIBNONCSA-N
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Description

Methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • Methyl (2E)-2-(phenylsulfonyl)-3-aminoprop-2-enoate

  • Ethyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(pyridin-2-yl)amino]prop-2-enoate

  • Uniqueness: The combination of a 2,4-dimethylbenzenesulfonyl group and a 6-methylpyridin-2-yl group offers distinctive reactivity and interactions, making it a valuable compound for specific research and industrial applications.

  • Properties

    IUPAC Name

    methyl (E)-2-(2,4-dimethylphenyl)sulfonyl-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H20N2O4S/c1-12-8-9-15(13(2)10-12)25(22,23)16(18(21)24-4)11-19-17-7-5-6-14(3)20-17/h5-11H,1-4H3,(H,19,20)/b16-11+
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJOQUFJJPRXJBP-LFIBNONCSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=N2)C)C(=O)OC)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC(=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC(=N2)C)/C(=O)OC)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H20N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    360.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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